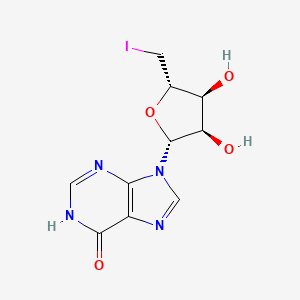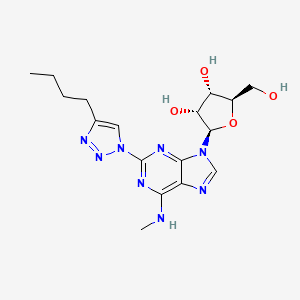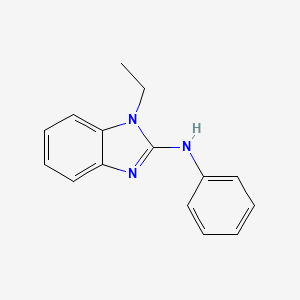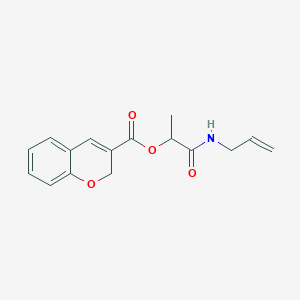
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family.
Vorbereitungsmethoden
The synthesis of 1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction, which is a well-known method for forming carbon-carbon bonds. The reaction involves the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, followed by the addition of allylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted chromene derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of enzymes . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
1-(Allylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2H-chromene-3-carboxylate: This compound is structurally similar but lacks the allylamino group, which may result in different biological activities and chemical reactivity.
2H-chromene-3-carboxylic acid: This compound has a carboxylic acid group instead of the ester group, which can influence its solubility and reactivity.
2-(1,2,3-triazolylmethoxy)-2H-chromene-3-carboxylate: This derivative contains a triazole ring, which can enhance its biological activity and stability.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other chromene derivatives .
Eigenschaften
Molekularformel |
C16H17NO4 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
[1-oxo-1-(prop-2-enylamino)propan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-3-8-17-15(18)11(2)21-16(19)13-9-12-6-4-5-7-14(12)20-10-13/h3-7,9,11H,1,8,10H2,2H3,(H,17,18) |
InChI-Schlüssel |
AWARIYBICXONNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC=C)OC(=O)C1=CC2=CC=CC=C2OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


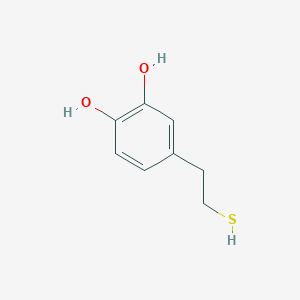
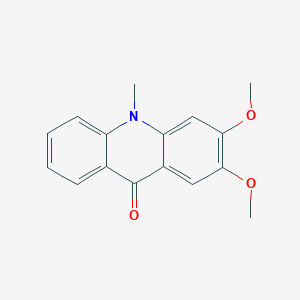
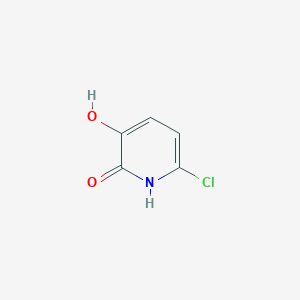
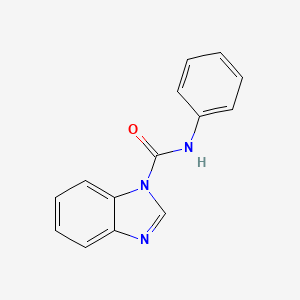
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12928242.png)
![N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide](/img/structure/B12928246.png)
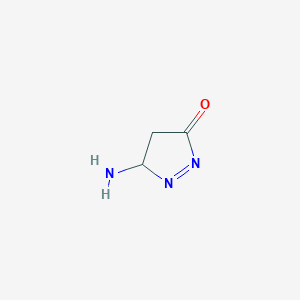
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
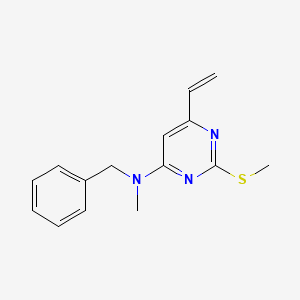
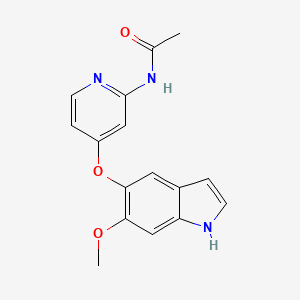
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
